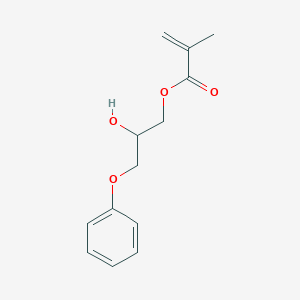

2-Hydroxy-3-phenoxypropyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVXHPSVLHXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275831, DTXSID80864723 | |

| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16926-87-7, 162223-14-5 | |

| Record name | 2-Hydroxy-3-phenoxypropyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16926-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016926877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-phenoxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-phenoxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 2-Hydroxy-3-phenoxypropyl methacrylate

An In-Depth Technical Guide to the Synthesis and Properties of 2-Hydroxy-3-phenoxypropyl Methacrylate (HPMA)

Foreword: Unveiling a Multifunctional Monomer

In the landscape of polymer chemistry and material science, monomers that offer a unique combination of functionalities are of paramount importance. This compound (HPMA), a hydroxyl-functionalized methacrylate monomer, stands out for its versatile molecular architecture. The presence of a reactive methacrylate group, a nucleophilic secondary hydroxyl group, and a bulky, hydrophobic phenoxy group within a single molecule imparts a desirable balance of properties to the polymers derived from it. This guide provides an in-depth exploration of HPMA, from its fundamental synthesis pathways to the nuanced properties that make it a valuable component in advanced materials for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Understanding the intrinsic properties of a monomer is fundamental to predicting its behavior in polymerization and the characteristics of the final polymer. HPMA is a colorless to light yellow liquid with properties that facilitate its use in a variety of formulations.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16926-87-7 | [1] |

| Molecular Formula | C₁₃H₁₆O₄ | [1][] |

| Molecular Weight | 236.26 g/mol | [1][] |

| IUPAC Name | (2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate | [] |

| Density | 1.131 g/cm³ | [1][] |

| Boiling Point | 392°C at 760 mmHg | [1][] |

| Flash Point | 147.3°C | [1] |

| Refractive Index (n20/D) | 1.521 | [1] |

| Vapor Pressure | 7.58E-07 mmHg at 25°C | [1] |

| SMILES | CC(=C)C(=O)OCC(COC1=CC=CC=C1)O | [][3] |

Synthesis of this compound: Pathways and Protocols

The synthesis of HPMA is primarily achieved through two robust and well-established chemical pathways. The choice between these methods often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Pathway A: Ring-Opening of Glycidyl Methacrylate (GMA) with Phenol

This is the most common and efficient method for synthesizing HPMA. It involves the nucleophilic attack of phenol on the epoxide ring of glycidyl methacrylate.[4][5] The reaction is typically base-catalyzed, where the base deprotonates the phenol to form the more nucleophilic phenoxide anion, which then opens the sterically less hindered terminal carbon of the epoxide ring.

Causality Behind Experimental Choices:

-

Catalyst: A base catalyst (e.g., triethylamine, pyridine, or a quaternary ammonium salt) is crucial. It significantly increases the nucleophilicity of the phenol, allowing the reaction to proceed at a moderate temperature and preventing potential side reactions like polymerization of the methacrylate group.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can be used to solubilize the reactants but is often not strictly necessary if the reaction is run neat at a slightly elevated temperature.

-

Temperature Control: Maintaining the temperature (typically 60-80°C) is a delicate balance. It needs to be high enough to ensure a reasonable reaction rate but low enough to prevent the thermally-induced, spontaneous polymerization of both the reactant (GMA) and the product (HPMA).

-

Inhibitor: The inclusion of a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is a critical, self-validating step to ensure the stability of the methacrylate group throughout the synthesis and purification process.[6]

Caption: Workflow for HPMA synthesis via epoxide ring-opening.

Experimental Protocol: Synthesis of HPMA via Ring-Opening

-

Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.

-

Charging Reactants: To the flask, add 1.0 mol of phenol, 1.05 mol of glycidyl methacrylate (GMA), 0.02 mol of triethylamine (catalyst), and 0.1 g of monomethyl ether hydroquinone (MEHQ) inhibitor.

-

Reaction Conditions: Under a gentle stream of nitrogen, heat the mixture to 70°C with continuous stirring.

-

Monitoring: Monitor the reaction progress by measuring the epoxy equivalent value or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a 5% aqueous sodium hydroxide solution to remove unreacted phenol, followed by washing with brine until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent (if any) under reduced pressure. The final product can be further purified by vacuum distillation to yield pure HPMA.

-

-

Validation: Confirm the structure of the synthesized HPMA using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Pathway B: Direct Esterification

This method involves the reaction of methacrylic acid with 3-phenoxy-1,2-propanediol.[7][8] The reaction is an acid-catalyzed esterification, a classic equilibrium-driven process.

Causality Behind Experimental Choices:

-

Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is required to protonate the carbonyl oxygen of the methacrylic acid, making it more electrophilic and susceptible to attack by the hydroxyl group of the diol.[9]

-

Water Removal: As water is a byproduct, its continuous removal is essential to drive the equilibrium towards the product side, thereby maximizing the yield. This is typically achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.

-

Stoichiometry: A slight excess of methacrylic acid may be used to shift the equilibrium, but this complicates purification. It is often more practical to use a 1:1 molar ratio and rely on efficient water removal.

-

Selectivity: A key challenge is achieving selective esterification of the primary hydroxyl group over the secondary one on 3-phenoxy-1,2-propanediol. Running the reaction at the lowest feasible temperature can favor the reaction at the less sterically hindered primary alcohol.

Caption: Workflow for HPMA synthesis via direct esterification.

Experimental Protocol: Synthesis of HPMA via Direct Esterification

-

Reactor Setup: Assemble a 1 L round-bottom flask with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a thermometer.

-

Charging Reactants: Add 1.0 mol of 3-phenoxy-1,2-propanediol, 1.1 mol of methacrylic acid, 0.03 mol of p-toluenesulfonic acid, 0.2 g of MEHQ, and 300 mL of toluene to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approx. 110-120°C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Work-up and Purification:

-

Cool the reaction mixture.

-

Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess methacrylic acid, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure. The crude product is then purified by vacuum distillation.

-

-

Validation: Characterize the final product using spectroscopic methods (NMR, FT-IR) to confirm its identity and purity.

Core Applications Driven by Molecular Structure

The unique trifecta of functional groups in HPMA—methacrylate, hydroxyl, and phenoxy—dictates its utility in a range of high-performance applications.

Biomedical and Drug Delivery Systems

The biocompatibility and adhesive properties of HPMA make it a valuable monomer for biomedical applications.[] The hydroxyl groups enhance hydrophilicity and provide sites for further functionalization or crosslinking, which is critical for creating hydrogels.[10] These hydrogels can encapsulate drug molecules, allowing for their controlled and sustained release.[][11] Copolymers containing HPMA have been successfully used as rate-controlling membranes in transdermal drug delivery systems, demonstrating linear, zero-order release kinetics for certain drugs.[12][13]

Dental Materials and Adhesives

In dentistry, adhesion to the tooth structure is paramount. HPMA is incorporated into dental resin composites and adhesives to enhance bonding strength.[14] The hydroxyl group can form hydrogen bonds with the collagen and hydroxyapatite of the tooth, while the phenoxy group contributes to the polymer's toughness and chemical resistance. The methacrylate group ensures covalent integration into the polymer network during light-curing. This results in more durable and long-lasting dental restorations.[10]

UV-Curable Coatings and Inks

HPMA serves as a monofunctional monomer in ultraviolet (UV) curable formulations for coatings, inks, and 3D printing resins.[15][16] Its inclusion in a formulation offers several advantages:

-

Adhesion: The polar hydroxyl and phenoxy groups promote excellent adhesion to various substrates, including metal, plastic, and wood.[10][16]

-

Flexibility: The propyl phenoxy ether linkage provides a degree of flexibility to the cured polymer network, reducing brittleness.[15]

-

Chemical Resistance: The aromatic phenoxy group enhances the chemical and abrasion resistance of the final coating.[10]

-

Fast Cure Speed: As an acrylate/methacrylate monomer, it participates readily in free-radical polymerization initiated by UV light, contributing to rapid curing.[16]

Safety and Handling

As with any chemical reagent, proper handling of HPMA is essential. According to safety data sheets, HPMA presents several hazards.

-

Health Hazards: It is known to cause skin irritation and may cause an allergic skin reaction.[17] It also causes serious eye irritation.[17][18] Inhalation of vapors may be irritating to the respiratory system.[17] It is also suspected of causing cancer.[17]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[17][18] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[18]

-

Handling and Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[17] Keep the container tightly closed and protect it from moisture.[] The product is typically supplied with an inhibitor (like MEHQ) to prevent premature polymerization; store accordingly to maintain its effectiveness.

Conclusion

This compound is a testament to the power of thoughtful molecular design. Its combination of a polymerizable methacrylate group with functional hydroxyl and phenoxy moieties creates a versatile building block for a new generation of materials. From enhancing the efficacy of drug delivery systems and the longevity of dental composites to improving the performance of industrial coatings, HPMA offers a unique set of levers for material scientists to fine-tune polymer properties. A thorough understanding of its synthesis and the causal link between its structure and function is key to unlocking its full potential in future innovations.

References

-

This compound | CAS#:16926-87-7 | Chemsrc. (n.d.). Retrieved from [Link]

-

Safety Data Sheet for LOCTITE 518. (2025). Retrieved from [Link]

-

Mechanism of glycidylation reaction between phenols and epichlorohydrin. (n.d.). ResearchGate. Retrieved from [Link]

-

A new copolymer membrane cured by 2‐hydroxy‐3‐phenoxypropylacrylate, 4‐hydroxybutyl acrylate, and isobutyl methacrylate controlled clonidine linear release in the transdermal drug delivery system. (2007). ResearchGate. Retrieved from [Link]

-

2-Hydroxy-3-phenoxypropyl acrylate. (n.d.). BCH GmbH. Retrieved from [Link]

-

Chemical structures of 2-hydroxy-3-phenoxypropyl acrylate (HPPA). (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (C13H16O4). (n.d.). PubChemLite. Retrieved from [Link]

-

Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? (2009). Semantic Scholar. Retrieved from [Link]

-

Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid). (2009). ResearchGate. Retrieved from [Link]

-

Studies on dental self-curing resins (13). Effect of 3-chloro-2-hydroxypropyl methacrylate and 2-hydroxy--phenoxypropyl methacrylate on adhesive strength between tooth and poly (methyl methacrylate). (1975). PubMed. Retrieved from [Link]

- Method for synthesizing 2-hydroxypropyl methacrylate. (2011). Google Patents.

- Process for the preparation of esters of (meth)acrylic acid. (2002). Google Patents.

-

Glycidyl methacrylate. (n.d.). Wikipedia. Retrieved from [Link]

-

Glycidyl methacrylate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. (2005). PubMed. Retrieved from [Link]

- Purification and esterification of methacrylic acid. (1988). Google Patents.

-

Copolymers of 2-hydroxy-3-(N-methyl-N-phenylamino)propyl methacrylate with methyl methacrylate and their microstructure. (2003). ResearchGate. Retrieved from [Link]

- Process for the preparation of esters of (meth)acrylic acid. (2005). Google Patents.

-

Kinetic models for esterification of methacrylic acid using n-propanol and isopropanol. (2001). ResearchGate. Retrieved from [Link]

- (METH)ACRYLIC ACID ESTER MANUFACTURING METHOD AND AROMATIC CARBOXYLIC ACID ESTER MANUFACTURING METHOD. (2015). Google Patents.

-

2,3-Epoxypropyl methacrylate Chemical Substances Control Law. (n.d.). Retrieved from [Link]

-

Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures. (2022). National Institutes of Health. Retrieved from [Link]

Sources

- 1. This compound | CAS#:16926-87-7 | Chemsrc [chemsrc.com]

- 3. PubChemLite - this compound (C13H16O4) [pubchemlite.lcsb.uni.lu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20020156317A1 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US4739108A - Purification and esterification of methacrylic acid - Google Patents [patents.google.com]

- 10. polysciences.com [polysciences.com]

- 11. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-HYDROXY-3-PHENOXYPROPYL ACRYLATE | 16969-10-1 [chemicalbook.com]

- 14. [Studies on dental self-curing resins (13). Effect of 3-chloro-2-hydroxypropyl methacrylate and 2-hydroxy--phenoxypropyl methacrylate on adhesive strength between tooth and poly (methyl methacrylate) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. specialchem.com [specialchem.com]

- 16. 2-Hydroxy-3-phenoxypropyl acrylate » BCH GmbH » Products [bch-bruehl.de]

- 17. api.henkeldx.com [api.henkeldx.com]

- 18. chemicalbook.com [chemicalbook.com]

chemical structure and CAS number of 2-Hydroxy-3-phenoxypropyl methacrylate

An In-Depth Technical Guide to 2-Hydroxy-3-phenoxypropyl Methacrylate (HPPM)

Introduction

This compound (HPPM) is a specialized functional monomer prized for its unique molecular architecture, which combines a polymerizable methacrylate group with a reactive hydroxyl group and a bulky, hydrophobic phenoxy group. This trifecta of functionalities makes HPPM a highly versatile building block in the synthesis of advanced polymers. Its ability to enhance adhesion, improve chemical resistance, and provide controlled cross-linking capabilities has established its importance in high-performance coatings, adhesives, and biomedical devices. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and core applications for researchers and development professionals.

Chemical Identity and Structure

A precise understanding of the molecule's identity and structure is fundamental to its application.

Identification

-

IUPAC Name : (2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate[][2]

-

Common Synonyms : 3-Phenoxy-2-hydroxypropyl methacrylate, HPPM[][3]

-

Molecular Formula : C₁₃H₁₆O₄[][2]

Molecular Structure

HPPM consists of a central propyl chain. One end is esterified with methacrylic acid, forming the reactive methacrylate group essential for polymerization. The other end features a phenoxy ether linkage. A secondary hydroxyl group is located on the central carbon atom of the propyl chain, providing a site for further reactions, cross-linking, and improved adhesion to substrates.

-

SMILES : CC(=C)C(=O)OCC(COC1=CC=CC=C1)O[][2]

-

InChI : InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3[][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of HPPM are critical for determining its processing parameters and performance characteristics in final formulations.

| Property | Value | Source(s) |

| Molecular Weight | 236.26 g/mol | [][7] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.131 g/cm³ at 25 °C | [][7] |

| Boiling Point | 392 °C at 760 mmHg | [][7] |

| Flash Point | 147.3 °C | [7] |

| Refractive Index | n20/D 1.521 - 1.528 | [7][8][9] |

| Purity | Typically ≥95% | [][3] |

| Storage | Store at 4°C, protected from moisture | [] |

Synthesis and Mechanism

Synthetic Pathway

HPPM is typically synthesized via the ring-opening reaction of a glycidyl ether with methacrylic acid. A common and efficient route involves the reaction between glycidyl phenyl ether and methacrylic acid .

Causality of the Mechanism : The reaction is catalyzed by a base or a Lewis acid. The catalyst activates the carboxylic acid, which then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring on the glycidyl phenyl ether. The attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the formation of the secondary hydroxyl group and the desired methacrylate ester in a single, efficient step.

Experimental Protocol

This protocol describes a representative lab-scale synthesis.

-

Reactor Setup : A four-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a constant pressure dropping funnel. The setup is placed in a temperature-controlled water or oil bath.

-

Initial Charging : Charge the flask with glycidyl phenyl ether (1.0 equivalent), a catalyst such as triphenylphosphine or a tertiary amine (e.g., 0.02 equivalents), and a polymerization inhibitor like hydroquinone (HQ) or its monomethyl ether (MEHQ) (e.g., 200-300 ppm).

-

Expert Insight: The inhibitor is crucial to prevent the premature, heat-induced polymerization of the methacrylate functional group, ensuring a high yield of the desired monomer.

-

-

Heating : Begin stirring and heat the mixture to 80-90 °C.

-

Reactant Addition : Slowly add methacrylic acid (1.0-1.1 equivalents) dropwise from the funnel over 1-2 hours.

-

Expert Insight: A slow, controlled addition is necessary to manage the exothermic reaction and prevent temperature spikes that could lead to unwanted side reactions or polymerization.

-

-

Reaction Monitoring : After the addition is complete, maintain the temperature at 80-90 °C. The reaction progress is monitored by measuring the acid value of the mixture via titration. The reaction is considered complete when the acid value drops to a stable, low level, indicating near-total consumption of the methacrylic acid. This typically takes 4-8 hours.

-

Purification : After cooling, the crude product can be purified. If a high-purity product is required, unreacted starting materials and the catalyst can be removed by washing with a dilute base (e.g., sodium bicarbonate solution) followed by water, and then drying over an anhydrous salt like magnesium sulfate. For many applications, the crude product may be suitable for direct use.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of HPPM.

Applications and Functionality

The utility of HPPM stems directly from its multifunctional structure.

Role as a Functional Monomer

-

Methacrylate Group : Provides a site for free-radical polymerization, enabling HPPM to be incorporated into polymer backbones or to form cross-linked networks, particularly in UV-curable systems.[3]

-

Hydroxyl Group : This reactive site enhances adhesion to polar substrates (like metal and glass) through hydrogen bonding. It also serves as a cross-linking site for reactions with isocyanates, melamines, or epoxies, thereby increasing the chemical resistance and mechanical strength of the final polymer.[3]

-

Phenoxy Group : The bulky and relatively rigid phenyl ring increases the glass transition temperature (Tg) of the polymer, contributing to hardness and thermal stability. Its hydrophobic nature improves water and chemical resistance.

Key Application Areas

-

Coatings and Adhesives : HPPM is used as a reactive diluent or co-monomer in UV/EB-cured coatings and adhesives. It improves adhesion, flexibility, and provides high chemical and abrasion resistance.[3][10] Applications include protective coatings for wood, plastic, and metal.[11]

-

Biomedical Systems : Due to its good biocompatibility, HPPM is a valuable component in the formulation of biomedical hydrogels and controlled drug delivery systems.[][3] The polymer matrix can encapsulate drug molecules, allowing for their sustained release.[]

-

UV-Curable Resins and Inks : In graphic arts and 3D printing, HPPM enhances curing speed and the mechanical performance of the cured material.[3][11]

-

Electronic Materials : It is used in encapsulation materials for electronic components, where it enhances moisture resistance and provides excellent insulation properties.[3]

Safety and Handling

As with all chemical reagents, proper handling of HPPM is essential. Users should always consult the material-specific Safety Data Sheet (SDS) before use.

-

General Hazards : Similar methacrylate and acrylate monomers are known to be combustible liquids and may cause skin sensitization or serious eye irritation/damage upon contact.[9][12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage : Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition. The product should be stored under recommended conditions (e.g., 4°C) to maintain stability and prevent premature polymerization.[]

Conclusion

This compound is a high-value monomer whose distinct combination of a polymerizable double bond, a reactive hydroxyl group, and a stable phenoxy moiety provides a unique balance of properties. This versatility makes it an enabling material for innovation in fields ranging from industrial coatings and adhesives to advanced biomedical applications. A thorough understanding of its synthesis and structure-property relationships is key to unlocking its full potential in the development of next-generation materials.

References

-

Chemsrc. (2025). This compound | CAS#:16926-87-7. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H16O4). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of 2-hydroxy-3-phenoxypropyl acrylate (HPPA).... Retrieved from [Link]

-

BCH GmbH. (n.d.). 2-Hydroxy-3-phenoxypropyl acrylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-phenoxypropyl prop-2-enoate. Retrieved from [Link]

-

NIH National Library of Medicine. (2022). Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures.... Retrieved from [Link]

- Google Patents. (n.d.). CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate.

Sources

- 2. PubChemLite - this compound (C13H16O4) [pubchemlite.lcsb.uni.lu]

- 3. polysciences.com [polysciences.com]

- 4. bldpharm.com [bldpharm.com]

- 5. This compound | 16926-87-7 [chemicalbook.com]

- 6. This compound | CAS#:16926-87-7 | Chemsrc [chemsrc.com]

- 7. Page loading... [guidechem.com]

- 8. 2-HYDROXY-3-PHENOXYPROPYL ACRYLATE | 16969-10-1 [chemicalbook.com]

- 9. 2-ヒドロキシ-3-フェノキシプロピルアクリラート contains 250 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Hydroxy-3-phenoxypropyl acrylate » BCH GmbH » Products [bch-bruehl.de]

- 11. specialchem.com [specialchem.com]

- 12. 2-Hydroxy-3-phenoxypropyl prop-2-enoate | C12H14O4 | CID 4443516 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Analysis of 2-Hydroxy-3-phenoxypropyl Methacrylate (HPPMA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Scrutiny for HPPMA

2-Hydroxy-3-phenoxypropyl methacrylate (HPPMA), with the chemical formula C₁₃H₁₆O₄, is a functional monomer prized for its unique combination of a methacrylate group, a hydroxyl group, and a phenoxy moiety.[1][2] This trifecta of functionalities imparts desirable properties such as enhanced adhesion, improved flexibility, and biocompatibility to the resulting polymers, making them suitable for a range of applications, including dental materials, coatings, and hydrogels for controlled drug release.[3][4]

The precise chemical structure and purity of HPPMA are paramount to the performance and safety of the final polymeric product. Spectroscopic analysis is, therefore, not merely a quality control step but a fundamental component of rational material design. This guide will provide an in-depth examination of the primary spectroscopic techniques used to elucidate the structure of HPPMA: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Visualizing the Core Structure

To understand the spectroscopic data, it is first essential to visualize the molecular structure of HPPMA.

Caption: Chemical structure of this compound (HPPMA).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For HPPMA, the ¹H NMR spectrum exhibits characteristic signals corresponding to the methacrylate, propyl, and phenoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts for HPPMA

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | m | 2H | Aromatic protons (meta) |

| ~6.95 | m | 3H | Aromatic protons (ortho, para) |

| ~6.10, ~5.60 | s, s | 1H, 1H | Vinylic protons (=CH₂) |

| ~4.30 - 4.00 | m | 3H | -O-CH₂-CH(OH)-CH₂-O- |

| ~4.00 | m | 2H | -O-CH₂-CH(OH)-CH₂-O- |

| ~2.50 | s (broad) | 1H | Hydroxyl proton (-OH) |

| ~1.95 | s | 3H | Methyl protons (-CH₃) |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of HPPMA in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for HPPMA

| Chemical Shift (ppm) | Assignment |

| ~167 | Carbonyl carbon (C=O) |

| ~158 | Aromatic carbon (-O-C) |

| ~136 | Quaternary vinylic carbon (=C(CH₃)-) |

| ~129 | Aromatic carbons (meta) |

| ~126 | Vinylic carbon (=CH₂) |

| ~121 | Aromatic carbon (para) |

| ~114 | Aromatic carbons (ortho) |

| ~70 | Methylene carbon (-CH₂-O-Ar) |

| ~68 | Methine carbon (-CH(OH)-) |

| ~66 | Methylene carbon (-O-CH₂-CH(OH)-) |

| ~18 | Methyl carbon (-CH₃) |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

Table 3: Characteristic FTIR Absorption Bands for HPPMA

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic and Vinylic |

| 2960-2850 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1638 | C=C stretch | Methacrylate |

| 1600, 1580, 1490 | C=C stretch | Aromatic ring |

| 1250, 1040 | C-O stretch | Ether and Ester |

Note: The C=C stretching vibration of the methacrylate group is a key diagnostic peak for monitoring polymerization, as its intensity decreases upon conversion of the monomer to the polymer.[3][5]

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation:

-

For a liquid sample like HPPMA, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Experimental workflow for FTIR analysis of HPPMA.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

For HPPMA (Molecular Weight: 236.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 236.[1][2]

Expected Fragmentation Pattern:

The fragmentation of the HPPMA molecular ion in the mass spectrometer would likely involve cleavage at the weaker bonds, such as the ether and ester linkages. Common fragmentation pathways for similar molecules include:

-

α-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

-

Dehydration: Loss of a water molecule from the hydroxyl group.[6]

Table 4: Potential Fragment Ions in the Mass Spectrum of HPPMA

| m/z | Possible Fragment Structure |

| 218 | [M - H₂O]⁺ |

| 143 | [C₆H₅OCH₂CH(OH)CH₂]⁺ |

| 107 | [C₆H₅O]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 69 | [CH₂=C(CH₃)CO]⁺ |

Note: The relative abundance of these fragment ions will depend on the ionization technique and energy used.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Common ionization techniques for a molecule like HPPMA include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for Mass Spectrometry analysis of HPPMA.

Conclusion: An Integrated Approach to a Comprehensive Understanding

The robust characterization of this compound is best achieved through a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR provide the definitive structural map, FTIR offers a rapid and convenient method for confirming the presence of key functional groups and monitoring chemical transformations. Mass spectrometry complements these techniques by confirming the molecular weight and providing valuable insights into the molecule's fragmentation, which can further corroborate the proposed structure. By judiciously applying these techniques and understanding the principles behind their operation, researchers can ensure the quality and consistency of HPPMA, paving the way for the development of innovative and reliable advanced materials.

References

- Coşkun, M., et al. (2003). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate].

-

Chemsrc. (2025). This compound | CAS#:16926-87-7. Retrieved from [Link]

- Al-Odayni, A.-B., et al. (2021).

- Al-Odayni, A.-B., et al. (2021).

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Hydroxypropyl methacrylate. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of 2-hydroxy-3-phenoxypropyl acrylate (HPPA),.... Retrieved from [Link]

Sources

- 1. This compound | CAS#:16926-87-7 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. polysciences.com [polysciences.com]

- 5. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

thermal degradation behavior of poly(2-Hydroxy-3-phenoxypropyl methacrylate)

An In-Depth Technical Guide to the Thermal Degradation Behavior of Poly(2-Hydroxy-3-phenoxypropyl methacrylate)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal degradation behavior of poly(this compound) (PHPMA). Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of thermal decomposition, outlines robust experimental protocols for characterization, and presents key quantitative data. By integrating fundamental principles with practical methodologies, this guide serves as an essential resource for understanding and predicting the thermal stability of PHPMA in various applications.

Introduction: The Significance of PHPMA in Advanced Applications

Poly(this compound), commonly abbreviated as PHPMA, is a specialty polymer belonging to the methacrylate family. Its unique structure, featuring a hydroxyl group and a phenoxy side chain, imparts a combination of hydrophilicity, biocompatibility, and thermal stability. These properties make it a promising candidate for advanced biomedical applications, including as a component in drug delivery systems, hydrogels, and biocompatible coatings.[1][2][3] Understanding the thermal stability and degradation pathways of PHPMA is critical for defining its processing parameters, shelf-life, and performance limits in these demanding environments.

The thermal behavior of polymethacrylates is heavily influenced by their side-chain structure.[4] While some degrade cleanly to their constituent monomer, others undergo complex side-chain reactions.[4][5] This guide focuses specifically on PHPMA, elucidating its dominant degradation mechanism and providing the technical framework for its empirical investigation.

The Core Mechanism of PHPMA Thermal Degradation

The thermal degradation of PHPMA, like many poly(methacrylic esters), is primarily governed by a depolymerization process.[4][6] This "unzipping" of the polymer backbone reverses the polymerization reaction, yielding the original monomer as the principal breakdown product.

Initiation and Depolymerization

The process is typically initiated by the homolytic cleavage of the polymer backbone, which can occur at random locations or at chain ends. This scission creates a tertiary radical on the polymer chain that is relatively stable. This radical then initiates a rapid depropagation or "unzipping" reaction, releasing monomer units of (2-hydroxy-3-phenoxy)propyl methacrylate.

Studies on PHPMA have shown that upon heating from ambient temperatures to 500°C, it yields the monomer at a high ratio of 85.9%.[4] This confirms that depolymerization is the predominant degradation pathway. The initial decomposition temperature for PHPMA is observed to be around 230°C.[7]

Below is a diagram illustrating the proposed depolymerization pathway.

Caption: Proposed mechanism for the thermal degradation of PHPMA.

Experimental Analysis of Thermal Behavior

To quantitatively assess the thermal degradation of PHPMA, a combination of analytical techniques is employed. Thermogravimetric Analysis (TGA) is used to determine mass loss as a function of temperature, while Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is essential for identifying the volatile degradation products.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.[8] This provides critical data on the onset of degradation, the temperature of maximum decomposition rate, and the amount of non-volatile residue.

Experimental Protocol: TGA of PHPMA

-

Sample Preparation:

-

Ensure the PHPMA sample is dry and free of residual solvents by placing it in a vacuum oven at 40-50°C for 24 hours.

-

Weigh approximately 5-10 mg of the dried polymer into a TGA crucible (typically alumina or platinum). Record the initial mass accurately.

-

-

Instrument Setup (Example Parameters):

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Shimadzu TGA-50, TA Instruments Q500).[8]

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions and isolate the thermal degradation behavior.

-

Temperature Program:

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the Onset Decomposition Temperature (Tonset) : The temperature at which significant mass loss begins. For PHPMA, this is around 230°C.[7]

-

Determine the Temperature of 50% Weight Loss (T50%) : A key metric for comparing stability. For PHPMA, this occurs at approximately 340°C.[7]

-

Determine the Temperature of Maximum Decomposition Rate (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Quantify the Char Residue : The percentage of mass remaining at the end of the experiment (e.g., at 600°C). PHPMA leaves a very small residue at 500°C.[7]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the chemical composition of degradation products. The polymer is rapidly heated (pyrolyzed) to a high temperature, and the resulting volatile fragments are separated by a gas chromatograph and identified by a mass spectrometer.[11]

Experimental Protocol: Py-GC-MS of PHPMA

-

Sample Preparation:

-

Place a very small amount of the dried PHPMA sample (typically 20-100 µg) into a pyrolysis sample cup.

-

-

Instrument Setup (Example Parameters):

-

Pyrolyzer: Set the pyrolysis temperature to a point of significant decomposition, determined from TGA (e.g., 500°C), to ensure complete fragmentation.[4]

-

GC Inlet: Maintain a high temperature (e.g., 300°C) to prevent condensation of pyrolysis products.

-

GC Column: Use a capillary column suitable for separating semi-volatile organic compounds (e.g., a DB-5ms or equivalent).

-

GC Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a high temperature (e.g., 300°C) to elute all degradation products.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to separate the different degradation products.

-

Identify each peak by comparing its mass spectrum to a reference library (e.g., NIST).

-

For PHPMA, the primary peak will correspond to the (2-hydroxy-3-phenoxy)propyl methacrylate monomer.[4] Other minor peaks may represent dimers, trimers, or small molecule fragments.[11]

-

Below is a diagram illustrating the integrated experimental workflow for analyzing PHPMA.

Caption: Integrated workflow for thermal analysis of PHPMA.

Summary of Quantitative Thermal Data

The following table summarizes the key quantitative parameters for the thermal degradation of PHPMA based on thermogravimetric analysis conducted under a nitrogen atmosphere at a heating rate of 10°C/min.

| Parameter | Value | Source |

| Initial Decomposition Temperature (Tonset) | ~230 °C | [7] |

| Temperature of 50% Mass Loss (T50%) | 340 °C | [7] |

| Primary Degradation Product | (2-Hydroxy-3-phenoxy)propyl methacrylate | [4] |

| Monomer Yield (up to 500°C) | 85.9% | [4] |

| Residue at 500°C | Minimal | [7] |

Conclusion

The thermal degradation of poly(this compound) is characterized by a clean depolymerization process, yielding its corresponding monomer as the major product with high efficiency.[4] Its thermal stability, with decomposition commencing around 230°C, is comparable to other specialty methacrylates. The methodologies of TGA and Py-GC-MS provide a complete and self-validating system for characterizing this behavior. For professionals in drug development and materials science, this knowledge is paramount for establishing processing windows, ensuring material integrity during heat sterilization, and predicting the long-term stability of PHPMA-based devices and formulations.

References

-

Coşkun, M., Öz, M. M., & Koca, M. (2003). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate]. Polymer Degradation and Stability, 81(1), 95–102. [Link]

-

Coşkun, M., Öz, M. M., & Koca, M. (2003). TGA curves of (a) poly(THPMA) and (b) poly(PPMA). ResearchGate. [Link]

-

Alda, T. S., et al. (2021). pHEMA: An Overview for Biomedical Applications. Polymers, 13(12), 1958. [Link]

-

Koc, M. A., & Aydin, M. (2012). Blending of Poly(ethyl methacrylate) with Poly(this compound): Thermal and Optical Properties. Semantic Scholar. [Link]

-

Coşkun, M., & Koca, M. (2001). TGA curves of poly(HEMA) at various heating rates under nitrogen. ResearchGate. [Link]

-

Bajpai, A. K., & Saini, R. (2012). Synthesis of poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for biomedical and pharmaceutical applications. Methods in Molecular Biology, 906, 321-328. [Link]

-

Saini, R. K., et al. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Nano Science and Nano Technology: An Indian Journal, 8(11), 416-427. [Link]

-

Tzounis, L., et al. (2021). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Polymers, 13(16), 2758. [Link]

-

Khan, H., Bajpai, A. K., & Shukla, R. N. (2013). Preparation and Characterization of Poly (2-hydroxyethyl methacrylate) (PHEMA) Nanoparticles with Possible Applications in Contr. Journal of Biomaterials and Nanobiotechnology, 4(2), 161-168. [Link]

-

Zhang, H., et al. (2020). Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. Polymers, 12(1), 198. [Link]

-

Toray Research Center, Inc. (n.d.). Pyrolysis-GC/MS. Toray Research Center, Inc.[Link]

-

Csomorová, K., et al. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 122(1), 227-234. [Link]

-

Coşkun, M., & Koca, M. (2001). A detailed study of thermal degradation of poly(2-hydroxyethyl methacrylate). Polymer Degradation and Stability, 74(2), 323-331. [Link]

-

Aydin, F., & Tarsuslu, N. (2019). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 391-402. [Link]

-

Gryb, R. M., et al. (2021). Photocuring and digital light processing 3D printing of vitrimer composed of 2-hydroxy-2-phenoxypropyl acrylate and acrylated epoxidized soybean oil. Express Polymer Letters, 15(11), 1083-1097. [Link]

-

Stagikopoulos, P. S., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Polymers, 10(5), 503. [Link]

-

Kaczmarek, H., & Podgórski, A. (2003). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Journal of Thermal Analysis and Calorimetry, 72(2), 529-536. [Link]

-

Wikipedia. (n.d.). Polyhydroxyethylmethacrylate. Wikipedia. [Link]

-

Burillo, G., et al. (2004). Synthesis and characterization of pH and temperature responsive poly(2-hydroxyethyl methacrylate-co-acrylamide) hydrogels. Journal of the Chilean Chemical Society, 49(1), 21-25. [Link]

-

Hiemstra, C., et al. (2007). Biodegradation of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly{(2-hydroxyethyl methacrylate)-co-[poly(ethylene glycol) methyl ether methacrylate]} hydrogels containing peptide-based cross-linking agents. Biomacromolecules, 8(5), 1548-1556. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. polysciences.com [polysciences.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. polychemistry.com [polychemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. toray-research.co.jp [toray-research.co.jp]

A-Z Guide to the Synthesis of 2-Hydroxy-3-phenoxypropyl Methacrylate: Mechanism, Protocol, and Characterization

Abstract

2-Hydroxy-3-phenoxypropyl methacrylate (HPPMA) is a functional monomer of significant interest in the development of advanced polymers for dental composites, coatings, and drug delivery systems.[] Its synthesis, predominantly achieved through the catalyzed ring-opening of glycidyl methacrylate (GMA) with phenol, is a process governed by precise mechanistic pathways and reaction conditions. This guide provides an in-depth exploration of the HPPMA synthesis mechanism, a detailed, field-proven experimental protocol, and methods for product characterization. It is intended for researchers and professionals in polymer chemistry and material science, offering the causal insights necessary for successful and reproducible synthesis.

Introduction: The Significance of HPPMA

This compound (HPPMA) is a bifunctional monomer characterized by a polymerizable methacrylate group and a pendant hydroxyl group.[2] This unique structure imparts valuable properties to the resulting polymers, including enhanced adhesion, improved water absorption, and reactive sites for further functionalization. These characteristics make HPPMA a valuable component in formulations for biocompatible materials, particularly in dental resins where adhesion to tooth structure and durability are paramount.[2] The synthesis reaction is a classic example of nucleophilic epoxide ring-opening, a fundamental reaction in organic and polymer chemistry.[3][4]

The Core Reaction Mechanism: Epoxide Ring-Opening

The synthesis of HPPMA is primarily accomplished through the reaction of glycidyl methacrylate (GMA) with phenol.[5][6] This reaction involves the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring in GMA. The entire process is typically catalyzed by a base or a nucleophilic catalyst.

Step 1: Catalyst Activation and Nucleophile Formation

The reaction is initiated by a catalyst. While various catalysts can be used (tertiary amines, quaternary ammonium salts, or phosphines), their fundamental role is to generate a more potent nucleophile from phenol. In a base-catalyzed mechanism:

-

A base (B:) abstracts the acidic proton from the hydroxyl group of phenol, creating a highly nucleophilic phenoxide ion (PhO⁻). This step is a reversible acid-base equilibrium. The choice of a sufficiently strong base is crucial to generate an adequate concentration of the phenoxide ion to drive the reaction forward.

Step 2: Nucleophilic Attack and Ring-Opening

-

The generated phenoxide ion then acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring on the GMA molecule. This attack follows an SN2 mechanism.[7]

-

The attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide. This regioselectivity leads to the formation of a secondary alcohol upon workup.

-

This nucleophilic attack forces the C-O bond of the epoxide to break, opening the ring and forming an alkoxide intermediate.

Step 3: Protonation to Yield the Final Product

-

The negatively charged alkoxide intermediate is a strong base and is subsequently protonated. This proton is typically abstracted from a proton source in the reaction mixture, which could be a molecule of unreacted phenol or the conjugate acid of the base catalyst (BH⁺).

-

This final proton transfer step neutralizes the intermediate and yields the final product, this compound (HPPMA), regenerating the catalyst in the process.

The overall reaction is an addition reaction where no atoms are lost. It is critical to control the temperature to prevent the unwanted polymerization of the methacrylate groups on both the GMA reactant and the HPPMA product.[6]

Reaction Mechanism Diagram

Caption: Base-catalyzed synthesis of HPPMA from Phenol and GMA.

Experimental Protocol: A Validated Approach

This protocol describes a standard laboratory-scale synthesis of HPPMA. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Glycidyl Methacrylate (GMA) | ≥97% purity, with inhibitor (e.g., MEHQ) | Reactant |

| Phenol | ≥99% purity, crystalline | Reactant |

| Catalyst | e.g., Dimethyl-para-toluidene or TPP | Initiates the reaction |

| Inhibitor | Hydroquinone (HQ) | Prevents premature polymerization |

| Solvent (optional) | Toluene or 1,4-Dioxane, anhydrous | To aid dissolution and control viscosity |

| Three-neck round-bottom flask | Sized appropriately for the reaction volume | Reaction vessel |

| Condenser | Allihn or Liebig type | To prevent loss of solvent/reactant |

| Magnetic stirrer and hotplate | With temperature control | For heating and mixing |

| Thermometer | To monitor reaction temperature | Process control |

| Dropping funnel | For controlled addition of reactants | Process control |

| Separation funnel | For purification/washing steps | Post-reaction workup |

| Rotary evaporator | For solvent removal | Post-reaction workup |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble a clean, dry three-neck flask with a magnetic stir bar, a condenser, a thermometer, and a dropping funnel. Ensure the system is protected from atmospheric moisture, for example, with a drying tube on the condenser.

-

Charging Reactants: Charge the flask with phenol. If using a solvent, add it now to dissolve the phenol. Begin stirring.

-

Inhibitor Addition: Add a small amount of hydroquinone (e.g., 0.05% by weight of total reactants) to the flask to prevent polymerization of the methacrylate groups during heating.

-

Catalyst Addition: Add the catalyst to the mixture. A typical loading for a tertiary amine catalyst like dimethyl-para-toluidene is about 0.5% to 1.0% by weight of the reactants.[2]

-

Heating: Gently heat the mixture to the target reaction temperature, typically between 60-80°C.[2] A temperature of 60°C is often sufficient when using an amine catalyst.[2]

-

GMA Addition: Once the reaction mixture has reached the target temperature and the phenol is fully dissolved, begin the dropwise addition of glycidyl methacrylate (GMA) from the dropping funnel. The addition should be slow and controlled to manage the reaction exotherm.

-

Reaction Monitoring: Maintain the reaction at the set temperature with continuous stirring. The progress of the reaction can be monitored by techniques such as titration to determine the remaining epoxide content or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cooling and Purification: Once the reaction is complete, discontinue heating and allow the mixture to cool to room temperature.

-

Workup:

-

If a solvent was used, remove it using a rotary evaporator.

-

The crude product can be purified by washing. Dissolve the product in a suitable solvent like diethyl ether and wash it with a dilute aqueous sodium hydroxide solution to remove unreacted phenol, followed by washing with brine until neutral.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified HPPMA product.

-

Product Characterization

Confirmation of the HPPMA structure and purity is essential. The primary methods are Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy

FTIR is used to confirm the presence of key functional groups and the disappearance of the epoxide group from the starting material.

| Functional Group | Wavenumber (cm⁻¹) | Significance in HPPMA Synthesis |

| Hydroxyl (-OH) | ~3400 (broad) | Appearance of this band confirms the successful ring-opening of the epoxide to form an alcohol. |

| Ester Carbonyl (C=O) | ~1715-1730 | Present in both GMA and HPPMA, this peak should remain.[8] |

| C=C (methacrylate) | ~1636 | Present in both GMA and HPPMA, confirms the integrity of the polymerizable group.[8] |

| Aromatic C=C | ~1600, ~1500 | Confirms the incorporation of the phenoxy group from phenol. |

| Ether (C-O-C) | ~1240, ~1040 | Appearance/strengthening of these bands indicates the formation of the ether linkage. |

| Epoxide Ring | ~910, ~840 | Disappearance of these characteristic GMA peaks indicates complete consumption of the epoxide. |

Characterization Workflow

Caption: Workflow for the characterization of synthesized HPPMA.

¹H NMR Spectroscopy

Proton NMR provides detailed structural information, allowing for the unambiguous assignment of protons in the HPPMA molecule. Key expected signals include:

-

Methacrylate Protons: Vinyl protons (~6.1 and 5.6 ppm) and the methyl group (~1.9 ppm).

-

Aromatic Protons: Signals in the aromatic region (~6.8-7.3 ppm) corresponding to the phenoxy group.

-

Alkyl Chain Protons: Methylene and methine protons of the propyl chain, including the proton on the carbon bearing the hydroxyl group (~4.0-4.5 ppm).

-

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.

The integration of these signals should correspond to the number of protons in the HPPMA structure, confirming the 1:1 addition of phenol to GMA.

Conclusion

The synthesis of this compound is a robust and well-understood chemical transformation pivotal for creating advanced functional polymers. Success hinges on a firm grasp of the base-catalyzed epoxide ring-opening mechanism, careful control of reaction parameters—particularly temperature—to prevent side reactions, and rigorous characterization of the final product. By following the detailed protocol and understanding the causality behind each step, researchers can reliably and reproducibly synthesize high-purity HPPMA for a variety of applications in materials science and drug development.

References

- Coşkun, M., Temüz, M. M., & Koca, M. (2003). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate].

- Fajardo, A. R., et al. (2009). Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? The Journal of Organic Chemistry, 74(10), 3845–3853.

- Google Patents. (1965). Method of preparing a monomer having phenoxy and methacrylate groups linked by hydroxy glyceryl groups. US3179623A.

- Guo, T., et al. (2022). Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol)

- Okamoto, Y., & Takagi, K. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. International Journal of Molecular Sciences, 24(2), 1361.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis and Characterization of Glycidyl Methacrylate Polymers Containing Tris(trimethylsilyl)methyl Groups.

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- Vaz, E. M. S., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Scientific Reports, 11(1), 12224.

- BOC Sciences. (n.d.).

Sources

- 2. US3179623A - Method of preparing a monomer having phenoxy and methacrylate groups linked by hydroxy glyceryl groups - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophilic Properties of 2-Hydroxy-3-phenoxypropyl Methacrylate (HPMA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-3-phenoxypropyl methacrylate (HPMA) is a functional monomer characterized by a unique molecular structure that imparts a compelling amphiphilic nature. It possesses a hydrophilic secondary hydroxyl (-OH) group, which offers sites for hydrogen bonding and aqueous interaction, counterbalanced by a hydrophobic phenoxy group and methacrylate backbone. This duality makes HPMA a versatile building block in polymer chemistry, particularly for applications in biomaterials, drug delivery systems, and dental composites where precise control over surface wettability, water absorption, and biocompatibility is paramount.[][2] This guide provides a comprehensive technical overview of the hydrophilic properties of HPMA, detailing its structural basis, theoretical underpinnings, and standard experimental characterization protocols.

The Amphiphilic Nature of HPMA: A Structural Perspective

The hydrophilic character of this compound is fundamentally derived from the interplay of its constituent functional groups. A clear understanding of its molecular architecture is crucial to predicting and manipulating its behavior in aqueous environments.

-

Hydrophilic Moiety: The secondary hydroxyl group (-OH) on the propyl chain is the primary contributor to HPMA's hydrophilicity. It can act as both a hydrogen bond donor and acceptor, enabling interaction with water molecules. This feature is critical for promoting surface wettability and allowing for a certain degree of water absorption in derived polymers.[3]

-

Hydrophobic Moieties: Conversely, the aromatic phenoxy group and the methacrylate backbone bestow significant hydrophobic character. The bulky, non-polar phenoxy ring and the carbon-rich polymerizable group limit the overall water solubility of the monomer and influence the final properties of the corresponding polymer.

This inherent amphiphilicity is a key design feature. In polymerization, the spatial arrangement of these groups determines the macroscopic properties of the resulting material, such as its behavior at interfaces and its ability to form hydrogel networks.[4][5]

Molecular Formula: C₁₃H₁₆O₄[]

Molecular Weight: 236.26 g/mol []

Experimental Characterization of Hydrophilicity

A multi-faceted approach is required to quantify the hydrophilic properties of polymers derived from HPMA. The following protocols represent industry-standard methodologies for assessing surface wettability and bulk water interaction.

Workflow for Hydrophilicity Characterization

The logical flow for assessing the hydrophilicity of an HPMA-based material involves synthesis followed by a series of specific analytical techniques.

Caption: Experimental workflow for characterizing HPMA polymer hydrophilicity.

Protocol 1: Static Contact Angle Goniometry

This technique provides a quantitative measure of surface wettability by measuring the angle a liquid droplet makes with a solid surface. A lower contact angle indicates greater hydrophilicity.

Principle: The sessile drop method involves depositing a precise volume of deionized water onto a flat, smooth polymer surface. The angle formed at the three-phase (liquid-solid-vapor) interface is measured. The shape of the drop is governed by the balance between cohesive forces (within the liquid) and adhesive forces (between the liquid and solid).

Methodology:

-

Sample Preparation:

-

Synthesize a linear poly(HPMA) via solution polymerization.

-

Dissolve the purified polymer in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Prepare a thin, uniform film on a clean glass slide or silicon wafer using spin coating to minimize surface roughness.

-

Dry the film thoroughly in a vacuum oven to remove residual solvent.

-

-

Measurement:

-

Place the polymer-coated substrate on the goniometer stage.

-

Using an automated syringe, dispense a ~5 µL droplet of high-purity deionized water onto the surface.

-

Immediately capture a high-resolution image of the droplet profile.

-

-

Analysis:

-

Use the instrument's software to analyze the image and calculate the static contact angle (θ) on both sides of the drop.

-

Perform at least five measurements on different areas of the sample and report the average value with the standard deviation.

-

Data Interpretation: While specific values for pure poly(HPMA) are not readily available in the provided search results, we can infer its behavior by comparison to similar methacrylates. Poly(2-hydroxyethyl methacrylate) (pHEMA), a well-known hydrogel material, exhibits contact angles around 55-65°.[6] Given the presence of the hydrophobic phenoxy group, poly(HPMA) is expected to have a higher contact angle, likely in the range of 70-85°, indicating a moderately hydrophobic surface.

Protocol 2: Water Absorption (Sorption) Analysis

This gravimetric method determines the bulk hydrophilicity of a crosslinked polymer network by measuring its water uptake capacity.

Principle: A pre-weighed, dry hydrogel sample is immersed in an aqueous solution until it reaches swelling equilibrium. The amount of absorbed water is calculated from the weight difference. This is often expressed as the Equilibrium Water Content (EWC).

Methodology:

-

Hydrogel Synthesis:

-

Prepare a monomer solution containing HPMA, a crosslinking agent (e.g., 1 mol% tetraethylene glycol diacrylate, TEGDA), and a photoinitiator.[4]

-

Cast the solution into a mold of defined dimensions.

-

Cure under UV light to form a crosslinked poly(HPMA) hydrogel.

-

-

Measurement:

-

Cut the hydrogel into small, uniform discs.

-

Dry the discs to a constant weight in a vacuum oven at a controlled temperature (e.g., 60°C). Record this as the dry weight (W_dry).

-

Immerse the dry discs in deionized water or phosphate-buffered saline (PBS, pH 7.4) at a constant temperature (e.g., 37°C).

-

At regular intervals, remove a disc, gently blot the surface to remove excess water, and record its weight (W_swollen).

-

Continue until the weight remains constant, indicating that swelling equilibrium has been reached.

-

-

Calculation:

-

Calculate the Equilibrium Water Content (EWC) using the formula: EWC (%) = [(W_swollen_eq - W_dry) / W_swollen_eq] x 100

-

Data Interpretation: Studies on copolymers of HEMA and N-(2-hydroxypropyl) methacrylamide (HPMAm, a structural analog) show that increasing the HPMAm content significantly increases the total hydration of the hydrogel.[4][5][7] For example, adding 20% HPMAm to a pHEMA hydrogel can increase total hydration by 25%.[5][7] This suggests that while the phenoxy group in the methacrylate HPMA adds hydrophobicity, the hydroxyl group plays a dominant role in water absorption within a crosslinked network, allowing for the formation of effective hydrogels.

Modulating Hydrophilicity through Copolymerization

A key advantage of HPMA is the ability to precisely tune the hydrophilic-hydrophobic balance of the final material through copolymerization. By incorporating other monomers, researchers can tailor properties for specific applications.

Caption: Tuning material properties by copolymerizing HPMA.

-

Increasing Hydrophilicity: Copolymerizing HPMA with highly hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) or N-vinylpyrrolidone (NVP) will increase the overall water content and surface wettability of the resulting polymer.[8] This is a common strategy for creating soft, flexible hydrogels for applications like contact lenses or tissue engineering scaffolds.[9]

-